molecular formula C9H11ClFN3O4 B15289323 2'-Fluoro-5-chloro-aracytosine CAS No. 69123-92-8

2'-Fluoro-5-chloro-aracytosine

Cat. No.: B15289323
CAS No.: 69123-92-8
M. Wt: 279.65 g/mol
InChI Key: WHOLRWUBNKWAHT-BYPJNBLXSA-N
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Description

2’-Fluoro-5-chloro-aracytosine is a synthetic pyrimidine analog. It is structurally related to cytosine, a nucleobase found in DNA and RNA. The compound is characterized by the presence of a fluorine atom at the 2’ position and a chlorine atom at the 5 position of the aracytosine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-chloro-aracytosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable aracytosine derivative, followed by chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-5-chloro-aracytosine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps include the precise control of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5-chloro-aracytosine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and chlorine atoms can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or chlorinated derivatives.

Scientific Research Applications

2’-Fluoro-5-chloro-aracytosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and DNA/RNA interactions.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-chloro-aracytosine involves its incorporation into DNA or RNA, where it can interfere with normal cellular processes. The presence of the fluorine and chlorine atoms can disrupt base pairing and inhibit the activity of enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2’-Fluoro-5-iodo-aracytosine: Another pyrimidine analog with similar antiviral properties.

    5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.

    Cytarabine: A chemotherapy agent used to treat certain types of cancer.

Uniqueness: 2’-Fluoro-5-chloro-aracytosine is unique due to the specific combination of fluorine and chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

69123-92-8

Molecular Formula

C9H11ClFN3O4

Molecular Weight

279.65 g/mol

IUPAC Name

4-amino-5-chloro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11ClFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1

InChI Key

WHOLRWUBNKWAHT-BYPJNBLXSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Cl

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Cl

Origin of Product

United States

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